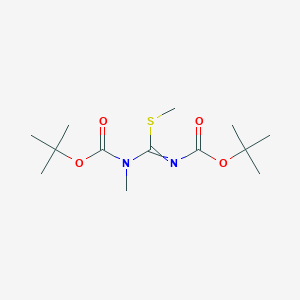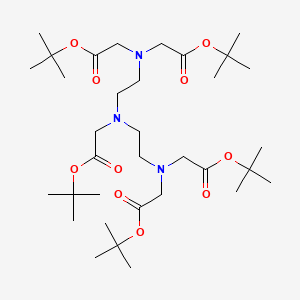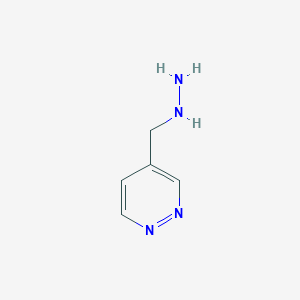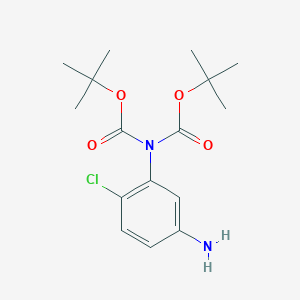
3-N,N-DiBoc 4-chloro-benzene-1,3-diamine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Polyimide Synthesis : The synthesis of polyimides using diamines, including compounds similar to 3-N, N-DiBoc 4-chloro-benzene-1,3-diamine, has been a focus in research. Ghaemy and Alizadeh (2009) discussed the synthesis of soluble and thermally stable polyimides from unsymmetrical diamine containing triaryl imidazole pendant groups, highlighting the versatility of these diamines in creating high-performance polymers (Ghaemy & Alizadeh, 2009).
Luminescence and Electrochemistry Applications : Weber et al. (2006) explored the synthesis, structures, luminescence, and electrochemistry of benzene- and biphenyl-centered bis- and tris-1,3,2-diazaboroles and -1,3,2-diazaborolidines, indicating the potential of these compounds in electronic and optical applications (Weber et al., 2006).
Liquid Crystal Properties : Jamain and Khairuddean (2021) focused on the synthesis and mesophase behavior of Benzylidene-based molecules containing two Azomethine units, which include compounds structurally related to 3-N, N-DiBoc 4-chloro-benzene-1,3-diamine. These compounds demonstrated nematic phases, suggesting their potential in liquid crystal display technologies (Jamain & Khairuddean, 2021).
Corrosion Inhibition : Singh and Quraishi (2016) investigated the corrosion inhibiting properties of novel synthesized compounds, including benzene-1,4-diamines, for mild steel in acidic environments. This research highlights the potential application of such diamines in industrial corrosion prevention (Singh & Quraishi, 2016).
Propiedades
IUPAC Name |
tert-butyl N-(5-amino-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-9-10(18)7-8-11(12)17/h7-9H,18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPRSOAXXXOMLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=C(C=CC(=C1)N)Cl)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N,N-DiBoc 4-chloro-benzene-1,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



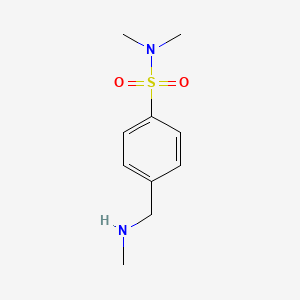


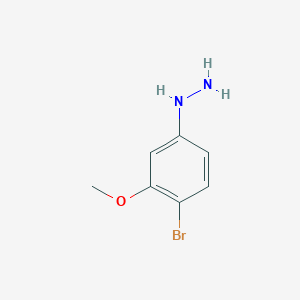
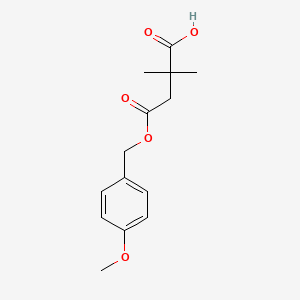
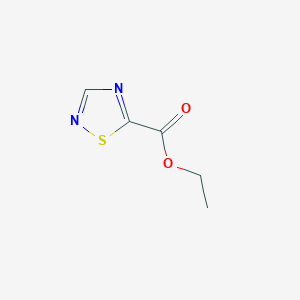
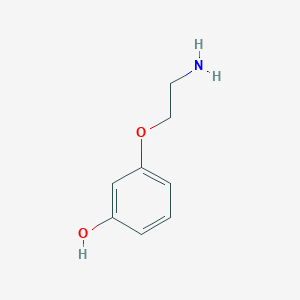
![Benzo[b]thiophen-6-ylmethanamine](/img/structure/B1396675.png)
